molecular formula C53H98O6 B1263103 [(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate

[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate

Cat. No.: B1263103
M. Wt: 831.3 g/mol
InChI Key: MTWYSKGJIDFSRC-IICCMCGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate” is a type of triglyceride, which is an ester derived from glycerol and three fatty acids. Triglycerides are the main constituents of body fat in humans and other vertebrates, as well as vegetable fat. They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver, and are a major component of human skin oils .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triglycerides typically involves the esterification of glycerol with fatty acids. The reaction can be catalyzed by acids, bases, or enzymes. For example, the esterification of glycerol with palmitic acid (16:0) and linoleic acid (18:2(9Z,12Z)) can be carried out using sulfuric acid as a catalyst under reflux conditions .

Industrial Production Methods

Industrially, triglycerides are produced through the transesterification of vegetable oils or animal fats. This process involves reacting the oil or fat with an alcohol (usually methanol or ethanol) in the presence of a catalyst (such as sodium hydroxide or potassium hydroxide) to produce glycerol and fatty acid esters .

Chemical Reactions Analysis

Types of Reactions

Triglycerides can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triglycerides, including “[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate”, have various scientific research applications:

    Chemistry: Used as model compounds to study esterification, hydrolysis, and transesterification reactions.

    Biology: Studied for their role in metabolism, energy storage, and cell membrane structure.

    Medicine: Investigated for their involvement in diseases such as obesity, diabetes, and cardiovascular diseases.

    Industry: Used in the production of biodiesel, cosmetics, and food products.

Mechanism of Action

Triglycerides exert their effects primarily through their role in energy storage and metabolism. They are broken down into glycerol and free fatty acids, which can be used as energy sources by cells. The free fatty acids can be further oxidized to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. Triglycerides also play a role in cell membrane structure and function .

Comparison with Similar Compounds

Triglycerides can vary based on the fatty acids they contain. Similar compounds include:

The uniqueness of “[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate” lies in its specific combination of fatty acids, which can influence its physical and chemical properties, as well as its biological functions .

Properties

Molecular Formula

C53H98O6

Molecular Weight

831.3 g/mol

IUPAC Name

[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25-/t50-/m1/s1

InChI Key

MTWYSKGJIDFSRC-IICCMCGVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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